molecular formula C16H16FNOS2 B2378483 (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone CAS No. 1705100-60-2

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone

Cat. No.: B2378483
CAS No.: 1705100-60-2
M. Wt: 321.43
InChI Key: FOHMZKNNZOSRPV-UHFFFAOYSA-N
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Description

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as alkyllithium compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone
  • (7-(2-Bromophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone
  • (7-(2-Methylphenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone

Uniqueness

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS2/c17-13-5-2-1-4-12(13)14-7-8-18(9-11-21-14)16(19)15-6-3-10-20-15/h1-6,10,14H,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHMZKNNZOSRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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